4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride
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Overview
Description
4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride typically involves the chlorination of 4-chloro-2-methyl-6-nitrobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature control and efficient mixing to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
4-Nitrobenzenesulfonyl chloride: Lacks both the chloro and methyl groups.
2-Nitrobenzenesulfonyl chloride: The nitro group is positioned differently on the benzene ring.
Uniqueness
4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride is unique due to the combination of chloro, methyl, and nitro substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
CAS No. |
568586-11-8 |
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Molecular Formula |
C7H5Cl2NO4S |
Molecular Weight |
270.09 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)3-6(10(11)12)7(4)15(9,13)14/h2-3H,1H3 |
InChI Key |
RJPINXVUQZSYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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